![molecular formula C15H13ClN2O3S B6513681 2-(3-chloro-4-methylphenyl)-4-methyl-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione CAS No. 2549021-37-4](/img/structure/B6513681.png)
2-(3-chloro-4-methylphenyl)-4-methyl-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
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Overview
Description
The compound 3-Chloro-4-methylphenyl isocyanate is a colorless liquid with an acrid odor. It’s denser than water and can irritate skin, eyes, and mucous membranes. It’s toxic by ingestion, inhalation, and skin absorption .
Synthesis Analysis
A new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one .Molecular Structure Analysis
The 3-chlorobenzene ring is inclined to the phenol ring by 9.38 (11) .Chemical Reactions Analysis
Isocyanates and thioisocyanates, such as 3-CHLORO-4-METHYLPHENYL ISOCYANATE, are incompatible with many classes of compounds, reacting exothermically to release toxic gases .Physical And Chemical Properties Analysis
3-Chloro-4-methylphenyl isocyanate is a colorless liquid with an acrid odor. It’s denser than water and can irritate skin, eyes, and mucous membranes .Scientific Research Applications
Herbicide and Pesticide Research
- Dakuron has been studied as a potential herbicide due to its selective action against certain weeds. Researchers investigate its efficacy in controlling invasive plant species while minimizing harm to desirable crops or native vegetation .
Pharmaceutical and Medicinal Chemistry
- Chlorpentan exhibits interesting biological activity. Researchers explore its potential as a lead compound for developing new drugs. Some studies focus on its anti-inflammatory, analgesic, or antipyretic effects .
Materials Science and Organic Synthesis
- N-(3-chloro-4-methylphenyl)-2-(phenylsulfonyl)acetamide (a derivative of this compound) is used in organic synthesis. It serves as a reagent for introducing the sulfonyl group into various molecules .
Boronic Acid Chemistry
- 3-chloro-4-methylphenylboronic acid (another derivative) is employed in Suzuki-Miyaura cross-coupling reactions. These reactions allow the construction of complex organic molecules by coupling boronic acids with aryl or vinyl halides .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-10-7-8-11(9-12(10)16)18-15(19)17(2)13-5-3-4-6-14(13)22(18,20)21/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXMUBJIAYDPEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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